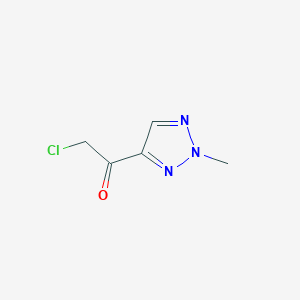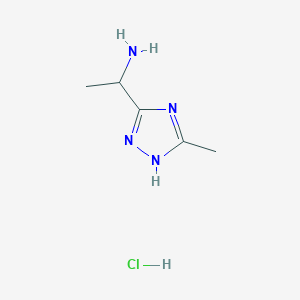
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
説明
科学的研究の応用
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including compounds like 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride, hold significant importance in the fine organic synthesis industry. These compounds are utilized across various fields, including agriculture, pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their versatility is attributed to their ability to participate in the synthesis of a wide range of products, including analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. This broad utility underscores their value in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Advances in Triazole Synthesis
Significant advancements have been made in the eco-friendly synthesis of triazoles, demonstrating a keen interest in sustainable chemical practices. Eco-friendly CuAAC (Copper-catalyzed Azide-alkyne Cycloaddition) procedures for synthesizing 1,2,3-triazoles highlight the development of new chemical entities with potential pharmaceutical applications. These methodologies, emphasizing energy saving and sustainability, support the creation of triazoles with anti-inflammatory, antimicrobial, and antiviral properties, among others (de Souza et al., 2019).
Applications in Corrosion Inhibition
1,2,3-Triazole derivatives, including 1,2,4-triazoles, have been recognized for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives through CuAAC click reactions has shown these compounds to be environmentally friendly and efficient in protecting metal surfaces. Their stability and resistance to hydrolysis make them suitable for various applications, including in acidic environments where they can prevent corrosion and enhance the longevity of metal components (Hrimla et al., 2021).
Proton-Conducting Polymeric Membranes
Research into proton-conducting fuel cell membranes has identified 1H-1,2,4-triazole and its derivatives as promising materials. These compounds significantly improve the basic characteristics of electrolyte membranes, enhancing their thermal and electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for developing heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines .
生化学分析
Biochemical Properties
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the breakdown of polysaccharides into glucose. This interaction is primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. The compound affects gene expression by modulating the activity of transcription factors that regulate genes involved in glucose metabolism . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to altered levels of metabolites and changes in energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme . The binding of the compound induces conformational changes in the enzyme, reducing its activity and altering the metabolic pathway it regulates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism. The effects are reversible upon removal of the compound, indicating that it does not cause permanent damage to cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage. These toxic effects are dose-dependent, with a clear threshold beyond which the compound becomes harmful. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and altering the metabolic flux . This inhibition leads to changes in the levels of metabolites, such as glucose and glycogen, affecting overall energy production and storage in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it accumulates in specific compartments . The distribution of the compound is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its localization within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to exert its biochemical effects effectively.
特性
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVABKBDFMNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




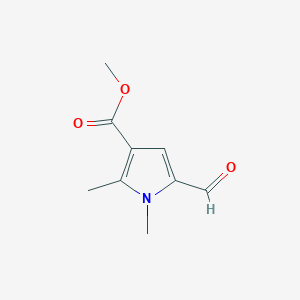
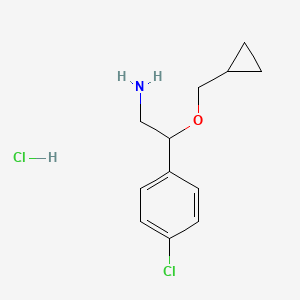
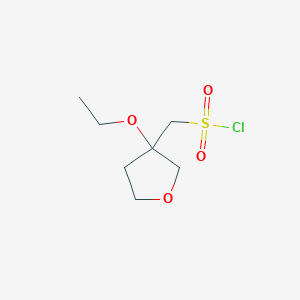
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
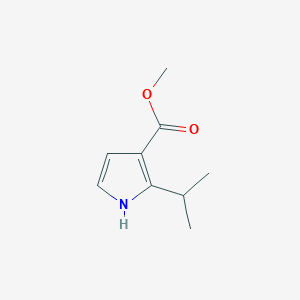


![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)
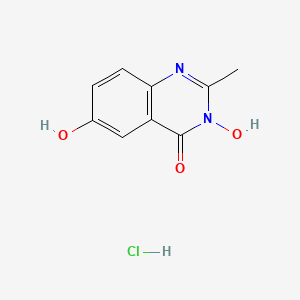
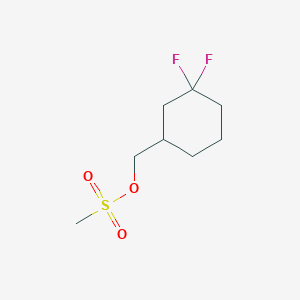
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)
